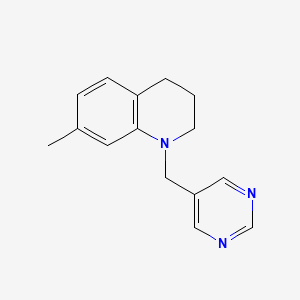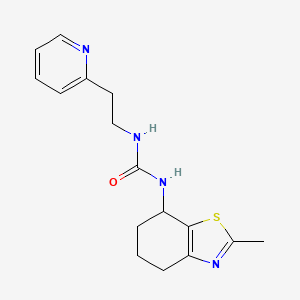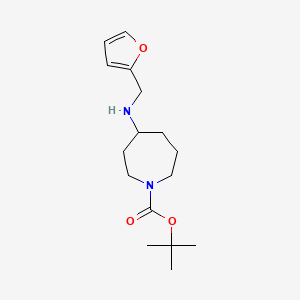![molecular formula C16H16N4O3 B7647583 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a novel compound that has been found to have potential applications in scientific research. PPOP is a heterocyclic compound that contains a pyrazine ring, an oxadiazole ring, and a methoxyphenyl group. The compound is synthesized through a multistep process that involves the reaction of various reagents and intermediates.
Aplicaciones Científicas De Investigación
4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to modulate the activity of GABA receptors and has been found to have anxiolytic and anticonvulsant effects in animal models. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one is not fully understood, but it is believed to modulate the activity of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is modulated by various compounds, including benzodiazepines. This compound has been found to bind to the benzodiazepine site on GABA receptors and enhance their activity, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anxiolytic and anticonvulsant effects in animal models. The compound has also been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have potential applications in the treatment of pain, as it has been found to modulate the activity of TRPV1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one is that it has been found to have potential applications in various fields of scientific research, including neuroscience and medicinal chemistry. The compound is also relatively easy to synthesize, and its synthesis method has been well-established. However, one limitation of this compound is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on GABA receptors and other targets.
Direcciones Futuras
There are several future directions for research on 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one. One direction is to further elucidate its mechanism of action and its effects on GABA receptors and other targets. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease and pain. Additionally, further research is needed to assess the toxicity and safety of this compound in animal models and humans. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one involves a multistep process that begins with the reaction of 2-chloro-3-nitropyrazine with sodium methoxide to form 2-methoxy-3-nitropyrazine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with ethyl chloroformate and sodium azide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 3-(2-methoxyphenyl)propylamine to form this compound.
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-22-14-7-3-2-5-12(14)6-4-10-20-15(19-23-16(20)21)13-11-17-8-9-18-13/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPFMFGHUEGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCN2C(=NOC2=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)





![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)